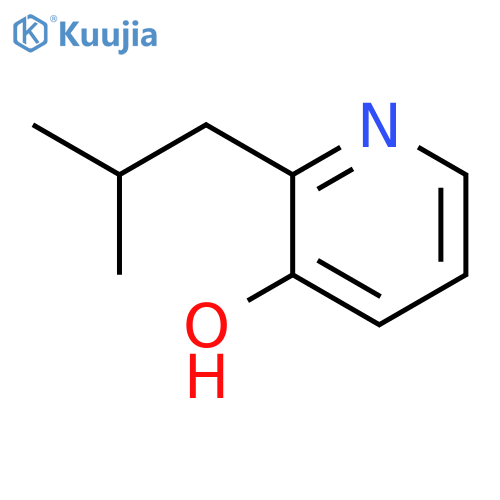Cas no 14159-53-6 (2-(2-methylpropyl)-3-Pyridinol)

14159-53-6 structure
商品名:2-(2-methylpropyl)-3-Pyridinol
2-(2-methylpropyl)-3-Pyridinol 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylpropyl)-3-Pyridinol
- 2-(2-methylpropyl)pyridin-3-ol
- AKOS017413481
- 14159-53-6
- SCHEMBL9963340
- 2-Isobutylpyridin-3-ol
- SB85185
-
- インチ: InChI=1S/C9H13NO/c1-7(2)6-8-9(11)4-3-5-10-8/h3-5,7,11H,6H2,1-2H3
- InChIKey: VUPFPJVJEDZUQT-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1=C(C=CC=N1)O
計算された属性
- せいみつぶんしりょう: 151.09979
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 33.12
2-(2-methylpropyl)-3-Pyridinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182335-1g |
2-Isobutylpyridin-3-ol |
14159-53-6 | 95% | 1g |
$400.00 | 2022-04-02 | |
| Chemenu | CM127358-1g |
2-isobutylpyridin-3-ol |
14159-53-6 | 95% | 1g |
$320 | 2021-08-05 | |
| Chemenu | CM127358-1g |
2-isobutylpyridin-3-ol |
14159-53-6 | 95% | 1g |
$320 | 2023-02-18 |
2-(2-methylpropyl)-3-Pyridinol 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
14159-53-6 (2-(2-methylpropyl)-3-Pyridinol) 関連製品
- 61893-02-5(2-ethyl-3-Pyridinol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
